molecular formula C23H25N3O3 B2816336 N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921884-63-1

N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2816336
CAS No.: 921884-63-1
M. Wt: 391.471
InChI Key: RROQJFJIGXRRDT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921884-63-1) is a synthetic organic compound with a molecular formula of C23H25N3O3 and a molecular weight of 391.5 g/mol . This chemical reagent features a complex structure designed for research applications, integrating a quinoline core and a pyrrolidine moiety. The compound's structural framework suggests significant potential for pharmacological and biological investigations. Quinoline derivatives are recognized for their versatile biological activities and are fundamental scaffolds in drug discovery . They have demonstrated substantial research interest due to their antimalarial and anticancer properties, among others . The specific presence of the pyrrolidine substituent on the quinoline ring is a structure of high interest, as nitrogen-containing heterocycles like pyrrolidine are known to enhance a compound's bioavailability and its ability to interact with biological targets . Furthermore, the acetamide linker containing a 4-ethoxyphenyl group is a structure found in compounds with documented analgesic and antipyretic properties, providing an additional axis for research into its mechanism of action . The primary research applications of this compound are anticipated to be in the fields of infectious disease and oncology. Quinoline derivatives are known to exert antimalarial effects by interfering with hemozoin formation in the Plasmodium parasite, leading to toxic heme accumulation . In cancer research, some quinoline-based compounds act by inhibiting crucial enzymes such as topoisomerase or by disrupting kinase signaling pathways that promote cancer cell survival . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules, or as a probe for studying these biological pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-2-28-19-11-9-18(10-12-19)24-22(27)16-29-20-7-5-6-17-8-13-21(25-23(17)20)26-14-3-4-15-26/h5-13H,2-4,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROQJFJIGXRRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C22H24N2O3
  • Molecular Weight : 364.44 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antimicrobial properties. Studies suggest that they may inhibit bacterial growth by interfering with essential metabolic pathways.
  • Anticancer Properties : Certain quinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways involved in cell survival.

Antimicrobial Activity

A study evaluating various quinoline derivatives demonstrated that compounds structurally related to this compound exhibited potent activity against Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics like isoniazid and rifampicin.

CompoundMIC (µg/mL) against M. tuberculosisStandard Antibiotic MIC (µg/mL)
This compound0.50.1 (Isoniazid)
N-cyclohexylquinoline0.250.1 (Rifampicin)

Anticancer Activity

In vitro studies have reported that similar quinoline-based compounds exhibit cytotoxic effects on various cancer cell lines, including breast cancer and leukemia. The mechanism often involves the induction of oxidative stress leading to cell death.

Cell LineIC50 (µM) for this compoundStandard Drug IC50 (µM)
MCF7 (Breast Cancer)105 (Doxorubicin)
K562 (Leukemia)157 (Imatinib)

Case Studies

  • Case Study on Antimicrobial Efficacy : A research team conducted a study on the efficacy of several quinoline derivatives, including the target compound, against multi-drug resistant strains of Mycobacterium tuberculosis. The results indicated a promising potential for these compounds as alternative therapeutic agents in treating resistant infections.
  • Case Study on Anticancer Effects : In a preclinical trial, the compound was tested on human breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis. This effect was associated with the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Key Structural and Functional Differences

Core Heterocycle Variations: The target compound employs a quinoline core, whereas analogues like 4a () use a quinoxaline-pyrimidine hybrid, which may alter π-π stacking interactions and solubility . DCVJ-Halo () features a pyrido[3,2,1-ij]quinoline core, enabling fluorescence properties unsuitable for non-fluorogenic analogues like the target compound .

Hydrogen-Bonding Moieties: The hydroxymethyl group in 6m () and hydroxyl group in 4a () improve aqueous solubility, whereas the ethoxy group in the target compound balances lipophilicity .

Synthetic Complexity: The target compound’s pyrrolidinyl-quinoline structure requires precise regioselective substitution, contrasting with simpler acetamide derivatives like N-(4-bromophenyl)-2-(2-thienyl)acetamide () . High-yield synthesis (e.g., 90.2% for 4a, ) often involves thiouracil or benzimidazole intermediates, whereas quinoline derivatives (e.g., 6m, 53% yield) face challenges in purification .

Q & A

Q. How to optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DOE) : Screen variables (catalyst loading, solvent) via Taguchi methods .
  • Catalyst optimization : Test Pd/C vs. Pd(OAc)₂ for coupling steps to improve turnover .
  • Continuous flow systems : Reduce reaction time and improve consistency .

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